Tetraamminepalladium(2+) dihydroxide

Description

Overview of Palladium(II) Coordination Compounds and their Square Planar Geometry

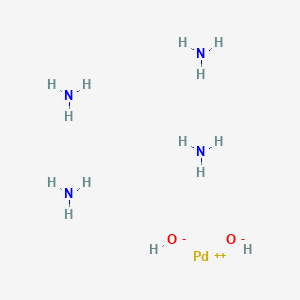

Palladium(II) is a d⁸ metal ion, and its complexes predominantly adopt a square planar geometry. mdpi.com This arrangement minimizes ligand-ligand repulsion and is electronically favored for d⁸ metal centers. The four ammonia (B1221849) ligands in the tetraamminepalladium(2+) ion lie in the same plane as the central palladium atom, with the N-Pd-N bond angles being approximately 90 degrees. This geometry is a recurring theme in the coordination chemistry of palladium(II) and is crucial to its reactivity and the stereochemistry of its complexes.

The stability of palladium(II) complexes is influenced by the nature of the ligands. Palladium(II) has a strong affinity for nitrogen donor ligands, such as ammonia, which contributes to the stability of ammine complexes. nih.gov The formation of chelate rings with multidentate amine ligands further enhances the stability of these complexes.

Historical Perspectives on the Synthesis and Study of Ammine Complexes of Palladium(II)

The study of ammine complexes played a foundational role in the development of modern coordination chemistry. Alfred Werner, a Nobel laureate, proposed his revolutionary coordination theory in 1893, largely based on his extensive research on metal ammine complexes, particularly those of cobalt(III). taylorfrancis.comnih.gov His work established the concepts of coordination number and geometry, which are central to understanding compounds like tetraamminepalladium(2+) dihydroxide. libretexts.org

Early synthetic methods for palladium ammine complexes often involved the reaction of palladium salts, such as palladium chloride, with ammonia. For instance, a method for synthesizing tetraamminepalladium(II) sulfate (B86663) involves reacting palladium chloride with ammonia water to first form dichlorotetraamminepalladium(II), which is then reacted with silver sulfate. google.com Another historical method describes the preparation of a palladium ammine nitrate (B79036) complex by dissolving palladium metal in nitric acid and then neutralizing the solution with ammonia. google.com These early studies laid the groundwork for the synthesis and characterization of a wide range of palladium(II) ammine complexes.

Current Academic Research Trends Involving Tetraamminepalladium(2+) Species

Contemporary research on tetraamminepalladium(2+) species is largely focused on their application as precursors in catalysis and materials science. The tetraamminepalladium(2+) cation is a versatile starting material for the synthesis of highly active palladium catalysts. umicore.com These catalysts are crucial in a variety of organic reactions, including important carbon-carbon bond-forming reactions.

A significant area of research is the use of tetraamminepalladium(II) salts to prepare palladium nanoparticles. sigmaaldrich.com These nanoparticles can be supported on various materials, such as carbon, and are efficient catalysts for reactions like the selective reduction of nitrite (B80452). sigmaaldrich.com The stability and solubility of tetraamminepalladium(II) compounds make them ideal for the controlled synthesis of these nanomaterials. umicore.comnbinno.com

Furthermore, the tetraamminepalladium(2+) cation and its salts are utilized in the fabrication of electronic components through the deposition of palladium films. alibaba.com The ongoing exploration of new applications in areas like advanced materials and clean energy, such as in fuel cells, continues to drive academic interest in these compounds. marketreportanalytics.com

Properties

IUPAC Name |

azane;palladium(2+);dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4H3N.2H2O.Pd/h4*1H3;2*1H2;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAVXVKRJTWNEE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.[OH-].[OH-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H14N4O2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15974-14-8 (Parent) | |

| Record name | Palladium(2+), tetraammine-, hydroxide (1:2), (SP-4-1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068413683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60988032 | |

| Record name | Palladium(2+) hydroxide--ammonia (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60988032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68413-68-3 | |

| Record name | Palladium(2+), tetraammine-, hydroxide (1:2), (SP-4-1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068413683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium(2+) hydroxide--ammonia (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60988032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraamminepalladium(2+) dihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for Tetraamminepalladium 2+ Dihydroxide

Synthesis from Palladium Halide Precursors

Palladium halides, particularly palladium(II) chloride, are common starting materials for the synthesis of tetraamminepalladium(II) complexes due to their reactivity and commercial availability. The general strategy involves the initial formation of the tetraamminepalladium(II) chloride complex, which is then converted to the dihydroxide form.

A prevalent and effective method for preparing high-purity Tetraamminepalladium(2+) dihydroxide involves the use of anion exchange chromatography. google.comriyngroup.com This process is typically a two-step procedure:

Formation of Tetraamminepalladium(II) Chloride: The synthesis begins with the reaction of a palladium halide, such as palladium(II) chloride (PdCl₂), with an excess of aqueous ammonia (B1221849) (ammonia water). google.comgoogle.com This reaction forms the stable complex Tetraamminepalladium(II) chloride, [Pd(NH₃)₄]Cl₂, which precipitates from the solution.

Anion Exchange: The isolated [Pd(NH₃)₄]Cl₂ is then dissolved in water and passed through a column containing a strong base anion exchange resin. riyngroup.com The resin is pre-charged with hydroxide (B78521) ions (OH⁻). As the solution of the chloride salt passes through the resin, the chloride ions (Cl⁻) are exchanged for hydroxide ions, resulting in an aqueous solution of this compound, Pd(NH₃)₄₂. google.comriyngroup.com

This ion exchange method is noted for its ability to produce a high-purity product, as it effectively removes the initial halide anions. The process is considered environmentally friendly and allows for good control over impurities. riyngroup.com The efficiency of the exchange is crucial for the final purity of the hydroxide solution. google.com

The foundational step in syntheses starting from palladium halides is the coordination of four ammonia (NH₃) ligands to the palladium(II) metal center. google.comgoogle.com The reaction of palladium(II) chloride with aqueous ammonia leads to the formation of the square planar tetraamminepalladium(II) cation, [Pd(NH₃)₄]²⁺. youtube.com

This reaction is a classic example of a ligand substitution or coordination reaction. The concentration and amount of ammonia are important; an excess is typically used to ensure the complete formation of the tetraammine complex rather than the diamine or other partially substituted species. youtube.com The resulting tetraamminepalladium(II) chloride is a water-soluble salt that serves as the direct precursor for the anion exchange step to yield the dihydroxide compound. google.com

Synthesis from Non-Halide Palladium Precursors

To avoid the presence of halide ions, which can be difficult to remove completely and can interfere with certain catalytic applications, synthetic routes starting from non-halide palladium precursors have been developed.

Palladium(II) acetate (B1210297), [Pd(OAc)₂], often existing as a trimer, [Pd₃(OAc)₆], serves as an excellent halide-free starting material. google.compatsnap.com A one-step synthesis has been developed where palladium acetate reacts directly with concentrated ammonia water. google.compatsnap.com This process generates an aqueous solution of Tetraamminepalladium(II) acetate, Pd(NH₃)₄₂. The solid product can be isolated from the solution, for instance by reverse analysis with acetone, with high yield and purity. google.compatsnap.com

While this method directly yields the acetate salt, this intermediate can be a valuable precursor to the dihydroxide form, potentially through subsequent anion exchange or other metathesis reactions. The key advantage is the complete exclusion of halide ions from the synthesis.

| Starting Material | Reagent | Product | Yield | Purity | Reference |

| Palladium Acetate | Concentrated Ammonia Water, Acetone | Tetraamminepalladium(II) Acetate Dihydrate | >98.0% | >99.0% | google.compatsnap.com |

This interactive table summarizes the high-yield synthesis of the tetraamminepalladium(II) cation starting from a non-halide precursor.

Another pathway involves the use of palladium(II) hydroxide (Pd(OH)₂) as a key intermediate. This approach also avoids halide contamination in the final product. A typical synthesis may begin by dissolving palladium powder in aqua regia to form palladium chloride, which is then treated with a base like sodium hydroxide (NaOH) to precipitate palladium(II) hydroxide. guidechem.com

Once the freshly precipitated and washed palladium(II) hydroxide is obtained, it can be reacted with other reagents. For example, it can be reacted with sulfuric acid to form palladium sulfate (B86663), which then reacts with ammonia water to yield Tetraamminepalladium(II) sulfate. guidechem.com Similarly, reacting the palladium(II) hydroxide intermediate with aqueous ammonia could, in principle, lead to the formation of this compound. The reactivity of freshly prepared palladium hydroxide is key to these syntheses. guidechem.com This route underscores the versatility of palladium(II) hydroxide as a precursor in forming various tetraamminepalladium(II) salts. guidechem.comresearchgate.net

Optimization of Reaction Conditions and Yields for Academic Syntheses

Optimizing the synthesis of this compound focuses on maximizing yield, ensuring high purity, and simplifying the procedure. For academic and research purposes, reproducibility and control over the final product's specifications are paramount.

Research has shown that the one-step synthesis from palladium acetate offers yields greater than 98%, which is a significant improvement over traditional methods where reaction endpoints can be difficult to control. google.compatsnap.com The simplicity of the operation makes it suitable for larger-scale production. google.com

For syntheses involving anion exchange, optimization involves several factors:

Resin Choice: Using a strongly basic anion exchange resin is critical for efficient displacement of chloride ions.

Flow Rate: The rate at which the precursor solution is passed through the resin column can affect the completeness of the ion exchange. A slower flow rate generally allows for more complete exchange but increases processing time. google.com

Concentration: The concentration of the [Pd(NH₃)₄]Cl₂ solution can impact the efficiency of the exchange process. google.com

The ion exchange method is often favored for its ability to produce a very pure product, which is crucial for applications sensitive to halide impurities, such as in catalysis or electroplating. riyngroup.com The process is described as having a thorough reaction with a high yield of the target product. Mechanistic understanding of the palladium complexes, including the stability of intermediate species like hydroxo complexes, is essential for developing highly efficient and selective catalytic systems and synthetic routes. escholarship.org

Advanced Synthetic Techniques for High-Purity this compound

The leading advanced technique for the production of high-purity this compound is centered around the use of anion exchange resins. This method offers significant advantages in terms of purity, reaction control, and environmental considerations. The process generally begins with the synthesis of tetraamminepalladium(II) chloride, which is then converted to the dihydroxide form.

The synthesis of the intermediate, tetraamminepalladium(II) chloride, is typically achieved by reacting palladium(II) chloride with an aqueous solution of ammonia. This reaction forms the stable tetraamminepalladium(II) complex cation with chloride as the counter-ion.

[Pd(NH₃)₄]Cl₂ (aq) + 2[Resin-OH] (s) → Pd(NH₃)₄₂ (aq) + 2[Resin-Cl] (s)

The use of this ion-exchange technique is particularly advantageous for producing a high-purity product because it is a highly selective process that can effectively remove chloride ions, which can be detrimental in certain catalytic and electroplating applications. google.com The resulting aqueous solution of this compound is then typically used directly for subsequent reactions or can be carefully concentrated to a desired level. google.com

Detailed Research Findings:

Research into the optimization of this synthetic route has focused on several key parameters to ensure the highest possible purity of the final product. The choice of anion exchange resin is critical, with strong base resins featuring quaternary ammonium (B1175870) functional groups demonstrating high efficiency. Commercially available resins such as those from the Lewatit and Amberlite series are often employed in similar palladium recovery and separation processes. researchgate.net

Studies on the ion-exchange process for palladium complexes have shown that the efficiency of the exchange is dependent on factors such as the concentration of the palladium complex, the flow rate of the solution through the resin column, and the ion exchange capacity of the resin itself. For instance, research on the removal of palladium(II) ions from acidic solutions has provided valuable data on the working ion exchange capacities of various resins, which can be extrapolated to the synthesis of this compound.

The purity of the final product is a key focus, with patents related to the synthesis of similar palladium compounds via a this compound intermediate reporting purities exceeding 99.0%. google.com Furthermore, detailed elemental analysis of related palladium salts prepared from similar precursors has demonstrated the capability of achieving purities as high as 99.95%, with extremely low levels of chloride contamination (in the range of parts per million). google.com

Below are interactive data tables that provide insights into the types of resins used in palladium separation and the typical purity levels that can be achieved using these advanced synthetic techniques.

Table 1: Comparison of Anion Exchange Resins in Palladium(II) Sorption

This table presents data on the working ion exchange capacities of various commercially available strong base anion exchange resins for the sorption of palladium(II) ions from acidic chloride solutions. This data is indicative of the resins' potential performance in the synthesis of this compound.

| Resin Name | Resin Type | Functional Group | Working Ion Exchange Capacity (g/cm³) |

| Lewatit M-600 | Gel | Quaternary Ammonium | 0.0255 |

| Amberlyst A-26 | Macroporous | Quaternary Ammonium | 0.0230 |

| Amberlite IRA-458 | Gel | Quaternary Ammonium | 0.0060 |

| Amberlite IRA-958 | Macroporous | Quaternary Ammonium | 0.0040 |

Data sourced from a comparative study on the removal of palladium(II) ions from acidic solutions. researchgate.net

Table 2: Purity and Yield of a Related Palladium Salt Synthesized via a Tetraamminepalladium(II) Intermediate

This table provides data from the synthesis of tetraamminepalladium(II) bicarbonate, which is prepared from a tetraamminepalladium(II) precursor, illustrating the high purity and yield achievable with these methods.

| Parameter | Value |

| Purity | ≥ 99.95% |

| Yield | > 95% |

| Chloride Content | 4.2 - 4.6 ppm |

| Elemental Analysis (Pd) | 35.38% (Measured) vs. 35.90% (Theoretical) |

Data sourced from a patent for the preparation of tetraamminepalladium(II) bicarbonate. google.com

Structural Elucidation and Advanced Spectroscopic Characterization of Tetraamminepalladium 2+ Dihydroxide

Spectroscopic Characterization Techniques

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Valency

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. tu-dortmund.de The method works by irradiating a sample with X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the material. tu-dortmund.de The binding energy of these core-level electrons is characteristic of a specific element and its oxidation state.

For tetraamminepalladium(2+) dihydroxide, XPS is crucial for confirming the +2 valency of the palladium center. The core-level spectrum of palladium's 3d orbital is of particular interest. It presents as a well-separated spin-orbit doublet, corresponding to the Pd 3d₅/₂ and Pd 3d₃/₂ components, with a typical separation of approximately 5.26 eV. thermofisher.com

In the tetraamminepalladium(2+) cation, the binding energy of the Pd 3d₅/₂ peak is characteristically higher than that of metallic palladium, Pd(0). This shift to higher energy is a direct consequence of the increased positive charge on the palladium atom in its +2 oxidation state, which increases the energy required to remove a core electron. Research on palladium-nitrogen complexes shows distinct peaks for Pd-N interactions. researchgate.net The binding energy for Pd(II) species is typically observed in the range of 336.5-338.5 eV for the Pd 3d₅/₂ peak. researchgate.net Furthermore, the N 1s spectrum provides evidence of the coordination of the ammine ligands to the palladium center, with a binding energy distinct from that of uncoordinated or free ammonia (B1221849).

Below is a table summarizing typical binding energy values obtained from XPS analysis of tetraamminepalladium(II) complexes.

| Core Level | Chemical Species | Typical Binding Energy (eV) | Significance for this compound |

| Pd 3d₅/₂ | Pd(II)-N | 337.0 - 338.5 | Confirms the +2 oxidation state of the palladium center. |

| Pd 3d₃/₂ | Pd(II)-N | 342.3 - 343.8 | Confirms the +2 oxidation state of the palladium center (spin-orbit split partner). |

| N 1s | Pd-N H₃ | ~400.0 | Confirms the coordination of ammonia ligands to the palladium ion. |

| O 1s | O-H | ~532.0 | Identifies the hydroxide (B78521) (OH⁻) counter-ion and any associated water molecules. mdpi.com |

Note: Exact binding energies can vary slightly depending on the specific counter-ion, sample preparation, and instrument calibration.

Nuclear Magnetic Resonance (NMR) Studies for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamics of molecules in the solution state. For this compound, NMR can confirm the composition and symmetry of the [Pd(NH₃)₄]²⁺ cation.

¹H NMR: In the proton (¹H) NMR spectrum, the twelve protons of the four ammine ligands are chemically and magnetically equivalent due to the square planar symmetry of the complex and rapid molecular tumbling in solution. This results in a single, sharp resonance signal, confirming the symmetrical coordination of the four ammonia molecules.

¹⁵N NMR: Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N. While ¹⁴N is more abundant, its quadrupolar nature leads to very broad signals that are often difficult to observe with high resolution. huji.ac.il In contrast, ¹⁵N is a spin-1/2 nucleus, like ¹H, and yields sharp lines, but its very low natural abundance (0.37%) makes detection challenging without isotopic enrichment or specialized techniques. huji.ac.ilresearchgate.net

Despite these challenges, ¹⁵N NMR is highly informative. The chemical shift of the nitrogen atom changes significantly upon coordination to a metal ion. Studies on a wide range of Pd(II) complexes with nitrogen-containing ligands have shown that the coordination-induced shift (Δδ¹⁵N), which is the difference in chemical shift between the complex and the free ligand, is a key parameter. nih.gov For Pd(II) complexes, this shift is typically negative (i.e., to a lower frequency or upfield) and can range from approximately -30 to -150 ppm relative to the free ligand. nih.gov This large upfield shift provides definitive evidence of the Pd-N bond formation. Two-dimensional NMR techniques, such as ¹H-¹⁵N heteronuclear correlation spectroscopy (HSQC or HMBC), can be used to overcome the low sensitivity of ¹⁵N and unambiguously link the proton signals to their directly bonded nitrogen atoms. reddit.com

A summary of expected NMR data is provided below.

| Nucleus | Technique | Expected Observation | Interpretation |

| ¹H | 1D ¹H NMR | A single, sharp resonance. | Indicates all 12 protons on the four NH₃ ligands are chemically equivalent, consistent with a symmetric square planar geometry in solution. |

| ¹⁵N | 1D ¹⁵N NMR or 2D ¹H-¹⁵N HMBC | A single resonance shifted significantly upfield (by 30-150 ppm) compared to free ammonia. nih.gov | Confirms the coordination of all four nitrogen atoms to the Pd(II) center and provides direct insight into the electronic environment of the coordinated nitrogen. |

Advanced Morphological and Elemental Characterization (e.g., HAADF-STEM, ICP-MS for purity and loading)

Beyond spectroscopic methods that probe bonding and structure, advanced analytical techniques are employed to understand the physical and elemental characteristics of this compound, especially when it is used as a precursor or supported on a carrier material.

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM): HAADF-STEM is a powerful microscopy technique for obtaining high-resolution, Z-contrast images of materials. In Z-contrast imaging, the brightness of a region in the image is approximately proportional to the square of the atomic number (Z) of the elements present. Palladium (Z=46) is significantly heavier than the elements in many common support materials (e.g., Carbon, Z=6; Oxygen, Z=8). This large difference in atomic number allows for the clear visualization of individual palladium atoms or small clusters of the tetraamminepalladium(2+) complex distributed on a surface. researchgate.netnih.gov This makes HAADF-STEM an ideal method for studying the dispersion and morphology of the palladium complex when, for instance, it is impregnated onto a catalyst support.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is the gold standard for ultra-sensitive elemental analysis. researchgate.net It can detect metals and non-metals at concentrations down to parts-per-trillion. For this compound, ICP-MS is used for two primary purposes:

Purity Analysis: It can accurately quantify the concentration of any trace metallic impurities in the synthesized compound, ensuring high purity.

Palladium Loading: When the complex is supported on another material (e.g., activated carbon, silica), ICP-MS is used to precisely determine the weight percentage of palladium (the "loading") in the final material. This is a critical parameter for applications in catalysis. rsc.org The method involves digesting the sample in acid to bring the palladium into solution, which is then introduced into the plasma for analysis. rsc.org

The capabilities of these advanced characterization techniques are summarized in the table below.

| Technique | Information Obtained | Application to this compound |

| HAADF-STEM | High-resolution imaging, atomic-level morphology, elemental distribution (Z-contrast). nih.govmdpi.com | Visualizing the dispersion of the palladium complex on a support material; identifying the size and shape of nanoparticles if the complex is used as a precursor. |

| ICP-MS | Precise quantitative elemental composition, trace element detection. researchgate.netrsc.org | Determining the exact concentration of palladium (loading) on a support; verifying the purity of the compound by measuring trace metal contaminants. |

Solution Chemistry, Reactivity, and Ligand Dynamics of Tetraamminepalladium 2+ Dihydroxide

Aqueous Solution Speciation and Equilibrium Studies

The speciation of the tetraamminepalladium(II) cation, [Pd(NH₃)₄]²⁺, in aqueous solution is significantly influenced by factors such as pH and the presence of other coordinating anions. While specific thermodynamic data for the dihydroxide salt is scarce, the general behavior can be inferred from studies on other tetraamminepalladium(II) salts and related palladium(II) complexes.

| Step | Reaction | Stepwise Formation Constant (K) | Overall Formation Constant (β) |

|---|---|---|---|

| 1 | [Pd(H₂O)₄]²⁺ + NH₃ ⇌ [Pd(NH₃)(H₂O)₃]²⁺ + H₂O | K₁ | β₁ = K₁ |

| 2 | [Pd(NH₃)(H₂O)₃]²⁺ + NH₃ ⇌ [Pd(NH₃)₂(H₂O)₂]²⁺ + H₂O | K₂ | β₂ = K₁K₂ |

| 3 | [Pd(NH₃)₂(H₂O)₂]²⁺ + NH₃ ⇌ [Pd(NH₃)₃(H₂O)]²⁺ + H₂O | K₃ | β₃ = K₁K₂K₃ |

The identity and stability of the tetraamminepalladium(II) complex are highly dependent on the pH of the solution. In acidic solutions, the equilibrium shifts away from the ammine complex due to the protonation of ammonia (B1221849) to form ammonium (B1175870) ions (NH₄⁺), which are not effective ligands. This leads to the dissociation of ammonia ligands and the formation of aqua-ammine palladium(II) species, or in the presence of other coordinating anions, the formation of other complexes.

In neutral to alkaline solutions, such as those containing hydroxide (B78521) ions, the tetraammine complex is the dominant species. The hydroxide ions in Pd(NH₃)₄₂ act as counter-ions and maintain a high pH, which favors the stability of the ammine complex by preventing the protonation of the ammonia ligands.

The presence of other co-existing anions, such as chloride (Cl⁻), can influence the speciation. In solutions containing chloride ions, there can be a competitive equilibrium between the formation of tetraamminepalladium(II) and tetrachloropalladate(II) ([PdCl₄]²⁻) complexes, depending on the relative concentrations and stabilities. The high stability of the Pd-Cl bond means that at sufficient chloride concentrations, displacement of the ammine ligands can occur.

Kinetic Investigations of Ligand Exchange and Substitution Reactions

The lability of the ammine ligands in the tetraamminepalladium(II) complex is a critical aspect of its reactivity. Kinetic studies provide insight into the mechanisms and rates of these exchange and substitution processes.

Ligand substitution reactions in square planar d⁸ metal complexes like tetraamminepalladium(II) predominantly proceed through an associative mechanism. This mechanism involves the formation of a five-coordinate intermediate, which then releases one of the original ligands.

For the exchange of ammine ligands in [Pd(NH₃)₄]²⁺, two parallel pathways have been identified in aqueous solution:

Direct Exchange: An incoming ammonia molecule directly attacks the complex, forming a five-coordinate transition state, followed by the departure of another ammonia molecule. This pathway is more significant in alkaline solutions where the concentration of free ammonia is high.

Solvent-Assisted Pathway: A water molecule first substitutes an ammine ligand to form the triammineaquapalladium(II) complex, [Pd(NH₃)₃(H₂O)]²⁺. This intermediate then rapidly reacts with an incoming ammonia molecule, displacing the water ligand. This pathway is more dominant in neutral solutions.

Kinetic studies on the ammine ligand exchange in tetraamminepalladium(II) have provided quantitative data on the rates and energetics of these processes. A study on the exchange in aqueous ammonia solution revealed the following rate constants and activation parameters at 25.0 °C:

Table 2: Kinetic Data for Ammine Ligand Exchange in Tetraamminepalladium(II)

| Reaction Pathway | Rate Constant | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |

|---|---|---|---|

| Direct Exchange (k_NH₃) | 1.6(2) × 10⁻² L mol⁻¹ s⁻¹ | 67(3) | -54(12) |

The moderately negative entropies of activation for both pathways are consistent with an associative mechanism where both bond formation and bond breaking are important in the transition state. The direct exchange pathway has a lower activation enthalpy, making it faster at higher ammonia concentrations.

Electrochemical Behavior and Redox Processes

The electrochemical properties of tetraamminepalladium(II) dihydroxide are central to its use in applications such as electroplating. The complex undergoes reduction to metallic palladium under appropriate electrochemical conditions.

Cyclic voltammetry studies of solutions containing the [Pd(NH₃)₄]²⁺ cation in alkaline media (pH 9-10) show a cathodic peak corresponding to the irreversible two-electron reduction of the complex to metallic palladium:

[Pd(NH₃)₄]²⁺ + 2e⁻ → Pd(s) + 4NH₃

Studies on the electrodeposition from a bath containing [Pd(NH₃)₄]Cl₂ and NH₄OH at pH 10 have shown that the reduction process is not diffusion-controlled and proceeds via a nucleation and growth mechanism. The onset potential for the reduction of the [Pd(NH₃)₄]²⁺ complex at pH 9 has been observed at approximately -0.3 V versus a saturated calomel (B162337) electrode (SCE).

The redox potential of the [Pd(NH₃)₄]²⁺/Pd couple is influenced by the stability of the complex. The high stability of the tetraamminepalladium(II) cation makes its reduction potential more negative than that of the hydrated Pd²⁺/Pd couple. This property is advantageous in electrodeposition as it allows for better control over the plating process.

Voltammetric Studies of Electro-reduction Mechanisms

Cyclic voltammetry studies of the palladium(II) ammine complex in aqueous and aqueous-organic solvent mixtures have shown that its electrochemical reduction is an irreversible process. nih.gov The mechanism involves the transfer of electrons to the central palladium ion, leading to its reduction to metallic palladium (Pd(0)).

The kinetics of this electro-reduction are significantly influenced by the solvent environment. nih.gov Key kinetic parameters, such as the standard rate constant (kₛ) and the energy transfer coefficient (α), vary depending on the solvent used, which affects the peak potential of the reduction wave. nih.gov This indicates that the solvent plays a crucial role in the reaction kinetics, though the fundamental mechanism remains an irreversible reduction of the complex. nih.gov

Role in Electrochemical Sensing and Deposition Processes

The electro-reduction of the tetraamminepalladium(2+) complex is the foundational principle for its use in electrochemical deposition and the fabrication of palladium-based sensors.

Electrochemical Deposition: Tetraamminepalladium(2+) dihydroxide serves as a precursor in electrolytic baths for depositing thin films of metallic palladium onto various substrates. The process involves the controlled electrochemical reduction of the [Pd(NH₃)₄]²⁺ complex at the cathode. Studies on palladium(II) electrodeposition show that the mechanism can involve different types of nucleation and growth, such as progressive nucleation with three-dimensional (3D) growth under diffusion control. mdpi.com This allows for the creation of palladium layers with specific morphologies and properties for applications in catalysis and electronics.

Electrochemical Sensing: Palladium-based electrodes are effective for the electrochemical detection of various analytes. ed.ac.uk These electrodes can be fabricated via the electrodeposition of palladium from precursor solutions like this compound. For instance, palladium-modified electrodes have been developed for the detection of manganese through cathodic stripping voltammetry (CSV). ed.ac.uk In this technique, the analyte is preconcentrated on the palladium surface before being stripped off electrochemically, generating a signal proportional to its concentration. The unique catalytic and surface properties of the deposited palladium enhance the sensitivity and selectivity of the sensor. ed.ac.uk

Interaction with Biomacromolecules and Inorganic Surfaces

The tetraamminepalladium(2+) cation exhibits reactivity towards both biological macromolecules and inorganic materials, driven by the coordination chemistry of the Pd(II) center.

Due to the ability of palladium ions to form stable complexes, they can interact with functional groups present in macromolecules like proteins and DNA. nih.gov General studies on Pd(II) complexes indicate they can bind to DNA and RNA, potentially leading to strand breakage and the inhibition of cellular functions like DNA synthesis. nih.govnih.gov The mechanism often involves the substitution of labile ligands from the palladium complex to allow coordination with nitrogen bases on the DNA strand. mdpi.com Similarly, Pd(II) complexes have been shown to bind to proteins such as lysozyme (B549824) and serum albumin, typically through interactions with amino acid residues, which can alter the protein's secondary structure. nih.govnih.gov

Adsorption Studies on Catalytic Support Materials

This compound is a widely used precursor for the synthesis of heterogeneous palladium catalysts. The preparation method typically involves the adsorption or impregnation of the [Pd(NH₃)₄]²⁺ complex onto a high-surface-area support material. bendola.com This process is critical as the interaction between the palladium precursor and the support influences the final properties of the catalyst, such as the size and dispersion of the resulting palladium nanoparticles. nih.gov

The complex is adsorbed from the aqueous solution onto the support surface. Following adsorption, the material is typically dried and then subjected to a reduction step (e.g., heating under a hydrogen atmosphere) to decompose the ammine complex and reduce the Pd(II) ions to metallic palladium (Pd(0)) nanoparticles. The choice of support material is crucial for the catalyst's performance in specific reactions. mdpi.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure of transition metal complexes like tetraamminepalladium(2+). vcu.edu DFT calculations allow for the accurate prediction of molecular geometries, bond energies, and electronic properties by solving the Kohn-Sham equations for a given system. vcu.edu For palladium complexes, DFT studies have proven effective in elucidating mechanistic details and potential energy surfaces. nih.gov

The tetraamminepalladium(2+) cation, [Pd(NH₃)₄]²⁺, is characterized by a central palladium(II) ion coordinated by four ammine ligands. DFT calculations consistently predict a square planar coordination geometry for the Pd(II) center, which is typical for d⁸ metal ions. mdpi.comresearchgate.net This arrangement minimizes ligand-ligand repulsion and optimizes the orbital interactions between the palladium ion and the nitrogen donor atoms of the ammine ligands.

The interaction between the palladium center and the ammine ligands is a classic example of a coordinate covalent bond. The nitrogen atoms donate a lone pair of electrons to the empty d-orbitals of the Pd(II) ion. DFT studies on related Pd(II)-amine complexes confirm the strong interaction between the amino group and the Pd²⁺ ion. ucl.ac.uk The calculated bond angles in the optimized geometry are typically close to the ideal 90° for a perfect square planar structure, although minor distortions can occur. mdpi.com The Pd-N bond lengths are a key parameter obtained from these calculations, providing a measure of the bond strength.

Table 1: Idealized and DFT-Calculated Geometric Parameters for [Pd(NH₃)₄]²⁺ This table presents idealized values for a perfect square planar geometry alongside typical ranges reported in DFT studies for related Pd(II)-amine complexes.

| Parameter | Idealized Value | Typical DFT-Calculated Value Range |

| Pd-N Bond Length | N/A | 2.05 - 2.15 Å |

| N-Pd-N Bond Angle (cis) | 90° | 88° - 92° |

| N-Pd-N Bond Angle (trans) | 180° | 175° - 180° |

| Dihedral Angle | 0° | 0° - 5° |

DFT calculations are highly effective for studying the thermodynamics of ligand exchange reactions, where one or more ammine ligands in the [Pd(NH₃)₄]²⁺ complex are replaced by other ligands, such as water or hydroxide (B78521) ions. This is particularly relevant for understanding the behavior of tetraamminepalladium(2+) dihydroxide in aqueous solution. By calculating the total electronic energy of the reactants and products, the reaction energy (ΔE) can be determined.

For instance, the substitution of an ammine ligand by a water molecule can be modeled as:

[Pd(NH₃)₄]²⁺ + H₂O → [Pd(NH₃)₃(H₂O)]²⁺ + NH₃

Table 2: Illustrative DFT-Calculated Reaction Energies for Ligand Substitution in [Pd(NH₃)₄]²⁺ The values below are representative examples based on DFT studies of analogous Pd(II) complexes and illustrate how computational chemistry quantifies the energetics of these reactions.

| Reaction | Calculated ΔE (kcal/mol) | Implication |

| [Pd(NH₃)₄]²⁺ + H₂O → [Pd(NH₃)₃(H₂O)]²⁺ + NH₃ | +5 to +10 | Endothermic; ammine ligand is strongly bound. |

| [Pd(NH₃)₃(H₂O)]²⁺ + OH⁻ → [Pd(NH₃)₃(OH)]⁺ + H₂O | -15 to -25 | Exothermic; hydroxide is a favorable ligand. |

| [Pd(NH₃)₄]²⁺ + Cl⁻ → [Pd(NH₃)₃Cl]⁺ + NH₃ | +2 to +7 | Slightly endothermic; chloride is less favorable than NH₃. |

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations provide a dynamic picture of the complex's behavior in solution. nih.gov MD simulations model the movement of the solute and solvent molecules over time, offering insights into solvation structure, transport properties, and conformational dynamics. nih.govarxiv.org

For the [Pd(NH₃)₄]²⁺ cation in aqueous solution, ab initio MD simulations reveal a highly structured solvation environment. researchgate.net Key findings from simulations of the closely related Pd(II) aqua-ion include:

First Solvation Shell: A well-defined first solvation shell forms around the palladium complex. For the [Pd(H₂O)₄]²⁺ analogue, this shell consists of four tightly bound water molecules in the expected square-planar arrangement. researchgate.net For [Pd(NH₃)₄]²⁺, this primary shell is the ammine ligands themselves, but the interaction with the surrounding water is critical.

Second Solvation Shell: Beyond the primary ligands, a more loosely organized second coordination shell is observed, containing about 10-12 water molecules in the equatorial region of the complex. researchgate.net These water molecules are oriented to form hydrogen bonds with the ammine ligands.

Axial Solvation: MD simulations have also demonstrated additional, weaker solvation interactions in the axial positions (above and below the square plane of the complex), a feature induced by the condensed-phase environment. researchgate.net

These simulations are crucial for understanding how the tetraamminepalladium(2+) cation interacts with its environment, including the dihydroxide counter-ions, and how these interactions influence its stability and reactivity.

Quantum Chemical Analysis of Reaction Pathways and Transition States

Quantum chemical methods, particularly DFT, are used to map the entire potential energy surface of a chemical reaction involving this compound. This analysis allows for the identification of reaction intermediates and, crucially, the high-energy transition states that govern the reaction rate.

A key reaction for this compound is hydrolysis, where ammine ligands are displaced by hydroxide ions from the solvent or the counter-ion. DFT studies on the hydrolysis of Pd(II) complexes have successfully modeled this process. nih.gov The methodology involves:

Reactant and Product Optimization: The geometries of the initial complex (e.g., [Pd(NH₃)₄]²⁺) and the final product (e.g., [Pd(NH₃)₃(OH)]⁺) are optimized to find their lowest energy structures.

Transition State Search: A search algorithm is employed to locate the saddle point on the potential energy surface that connects the reactant and product. This structure represents the transition state of the reaction.

Activation Energy Calculation: The energy difference between the transition state and the reactant provides the activation energy (Ea), a critical parameter for determining the reaction kinetics. A lower activation energy implies a faster reaction.

Studies on related Pd(II) complexes have shown that the first hydrolysis step often has a different activation energy than subsequent steps, allowing for a detailed kinetic profile of the complex's decomposition or transformation in solution. nih.gov

Modeling of Speciation Diagrams and Thermodynamic Properties

Understanding which palladium species exist in solution under varying conditions (such as pH) is vital. Speciation diagrams, which plot the relative concentration of different chemical species as a function of variables like pH and electrode potential, can be constructed using thermodynamic modeling software (e.g., PHREEQC). researchgate.net These models rely on accurate thermodynamic data, such as solubility products and hydrolysis constants, which can be refined through experimental data and computational re-evaluation. researchgate.net

For the this compound system, the speciation is heavily influenced by pH. In acidic solutions, the [Pd(NH₃)₄]²⁺ cation is expected to be stable. As the pH increases (becoming more basic), sequential deprotonation of coordinated water molecules (if present after ligand exchange) or direct substitution by hydroxide ions occurs.

Modeling of the simpler palladium-oxygen-hydrogen (Pd-O-H) system provides critical context. researchgate.net Pourbaix diagrams for this system show that at neutral to high pH, the dominant aqueous species are palladium hydroxides. Computational models predict the predominance of species like neutral Pd(OH)₂ and the palladium tetrahydroxilate anion, [Pd(OH)₄]²⁻, in alkaline conditions. researchgate.netresearchgate.net This implies that in a solution of this compound, there is a complex equilibrium between the ammine complex and various palladium hydroxide species, governed by the solution's pH.

Table 3: Dominant Aqueous Palladium Species as a Function of pH, Based on Thermodynamic Modeling of the Pd-O-H System This table summarizes the main species predicted by speciation diagrams at different pH ranges, providing a basis for understanding the fate of the palladium ion from the title compound in aqueous media.

| pH Range | Dominant Soluble Palladium Species |

| < 4 | Pd²⁺ (aq) |

| 4 - 9 | Pd(OH)₂ (aq) |

| > 9 | [Pd(OH)₃]⁻, [Pd(OH)₄]²⁻ |

Source: Adapted from findings in Pourbaix diagram modeling studies. researchgate.netresearchgate.net

Advanced Applications in Catalysis and Materials Science

Precursor for Heterogeneous and Homogeneous Palladium Catalysts

Tetraamminepalladium(2+) dihydroxide is a significant precursor for creating both heterogeneous and homogeneous palladium catalysts. alfachemic.com Its high water solubility and the relative ease of removing the ammine ligands make it an ideal candidate for the controlled deposition of catalytically active palladium. google.comguidechem.com This complex is frequently used to prepare supported palladium catalysts by impregnating various support materials with its aqueous solution. alfachemic.com

The creation of supported palladium nanoparticles through the use of this compound is a common technique for producing effective heterogeneous catalysts. rsc.org This process involves saturating a support material, such as alumina (B75360), with a water-based solution of the palladium complex. nih.gov Subsequent heat treatment and reduction processes are used to break down the precursor and form metallic palladium nanoparticles. rsc.org The size and distribution of these nanoparticles, which are crucial for the catalyst's effectiveness, are influenced by the support's characteristics and the preparation methods. nih.gov

Recent advancements have seen the use of tetraamminepalladium(2+) salts in the creation of single-atom catalysts (SACs). sigmaaldrich.com In this method, the precursor is anchored to particular sites on the support material, which stops the palladium atoms from clumping together during synthesis. This results in individual palladium atoms spread across the support, offering distinct catalytic properties and greater atom efficiency than conventional nanoparticle catalysts. sigmaaldrich.com

The transformation of tetraamminepalladium(2+) precursors into active catalysts follows a series of distinct chemical stages. Initially, the [Pd(NH₃)₄]²⁺ complex is adsorbed onto the catalyst support from a solution. uu.nl The nature of the support's surface chemistry dictates how this adsorption occurs. For supports with acidic hydroxyl groups, an ion-exchange process can take place where the palladium complex replaces protons on the surface. uu.nl

Following impregnation, the catalyst is dried to remove the solvent and then often undergoes calcination, a high-temperature process. During calcination, the ammine ligands are detached from the palladium, and the palladium is oxidized, frequently forming palladium oxide (PdO) on the support surface. The final stage is reduction, where the palladium oxide is converted to metallic palladium (Pd⁰), the active state for numerous catalytic reactions. uu.nl This is typically achieved using a reducing agent like hydrogen gas at elevated temperatures. rsc.org

Palladium sintering, the process where small palladium particles merge into larger ones at high temperatures, is a primary reason for catalyst deactivation. researchgate.netnih.gov The choice of the palladium precursor, such as this compound, can affect the thermal stability of the final catalyst and its tendency to sinter. the-innovation.org

The interaction between the palladium precursor and the support material is critical. A strong bond can help to anchor the palladium, impeding its movement and thereby slowing down the sintering process. nih.gov Research indicates that catalysts made from tetraamminepalladium(2+) can display varied sintering behaviors based on the support material used. the-innovation.org For example, on supports that firmly anchor the [Pd(NH₃)₄]²⁺ complex, the resulting palladium particles may be more resistant to clumping at high temperatures. the-innovation.org Incomplete removal of ligands or the formation of specific palladium species during calcination and reduction can also impact palladium's mobility on the support surface, influencing the catalyst's long-term stability. nih.gov

Catalytic Activity and Mechanistic Investigations in Organic Reactions

Catalysts derived from this compound are highly active in various organic reactions, prompting detailed mechanistic studies.

Palladium catalysts are essential for cross-coupling reactions, which are key to forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgslideshare.net Catalysts prepared from tetraamminepalladium(2+) precursors are effective in several of these reactions. samaterials.com

Suzuki-Miyaura Coupling: Palladium nanoparticles on various supports, often made from this compound, show excellent activity in forming carbon-carbon bonds between organoboron compounds and organic halides. researchgate.net

Heck Reaction: Supported palladium catalysts from tetraamminepalladium(2+) are used to couple unsaturated halides with alkenes. researchgate.netconicet.gov.ar

Sonogashira Coupling: This reaction joins terminal alkynes with aryl or vinyl halides, often using palladium catalysts prepared from tetraamminepalladium(2+), sometimes with a copper co-catalyst. researchgate.netconicet.gov.aryoutube.com

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. nih.govmdpi.com

The general mechanism for these reactions involves palladium cycling between the Pd(0) and Pd(II) oxidation states. researchgate.net The supported palladium nanoparticles from the tetraamminepalladium(2+) precursor act as a source of active Pd(0) species. nih.gov

Table 1: Cross-Coupling Reactions Catalyzed by Palladium Derived from Tetraamminepalladium(2+) Precursors

| Reaction Name | Reactants | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron Compound + Organic Halide | Carbon-Carbon |

| Heck Reaction | Unsaturated Halide + Alkene | Carbon-Carbon |

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Carbon-Carbon |

| Stille Reaction | Organotin Compound + Organic Halide | Carbon-Carbon |

| Hiyama Coupling | Organosilane + Organic Halide | Carbon-Carbon |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Carbon-Nitrogen |

Supported palladium catalysts from this compound are highly effective for various hydrogenation and reduction reactions. masterorganicchemistry.commdpi.com

A key industrial use is the selective hydrogenation of nitrobenzene (B124822) to produce aniline. rsc.orgmdpi.comresearchgate.net Palladium nanoparticles on supports like activated carbon or alumina, synthesized from tetraamminepalladium(2+) precursors, show high activity and selectivity for this process. scribd.commdpi.com The reaction mechanism involves the adsorption of nitrobenzene onto the palladium surface, followed by the stepwise addition of hydrogen to the nitro group. rsc.org

Another vital environmental application is the catalytic reduction of nitrite (B80452) (NO₂⁻) to nitrogen (N₂) in water. americanelements.comosti.govrsc.org Palladium-based catalysts, often enhanced with a second metal such as indium or tin and supported on materials like alumina or titania, are effective for this conversion. sigmaaldrich.com The tetraamminepalladium(2+) complex is a common precursor for the palladium in these bimetallic catalysts. sigmaaldrich.com

Table 2: Hydrogenation and Reduction Reactions

| Reaction | Reactant(s) | Product(s) | Catalyst Precursor |

| Nitrobenzene Hydrogenation | Nitrobenzene, Hydrogen | Aniline, Water | This compound |

| Nitrite Reduction | Nitrite, Hydrogen | Nitrogen, Water | This compound |

CO2 Hydrogenation and Valorization

The conversion of carbon dioxide (CO₂), a potent greenhouse gas, into valuable chemicals and fuels is a critical area of sustainable chemistry. This compound serves as a precursor to catalytically active palladium species for CO₂ hydrogenation. The valorization of CO₂ into products such as formic acid (HCOOH) is a key focus of this research.

Recent studies have highlighted the superiority of Pd(II) species over their Pd(0) counterparts in the catalytic hydrogenation of CO₂ to formic acid. alfachemic.comrsc.org While not always directly employing this compound, the findings are directly relevant as it provides a source of the active Pd(II) catalytic sites. For instance, a Pd(II) catalyst supported on activated carbon has demonstrated remarkable activity and selectivity in formic acid production. The turnover number (TON) and turnover frequency (TOF) for such systems are reported to be among the highest for heterogeneous palladium catalysts.

The mechanism is believed to involve the coordination of CO₂ to the Pd(II) center, followed by a hydride attack, a step that is energetically more favorable on Pd(II) than on Pd(0). alfachemic.com this compound, as a water-soluble and chloride-free source of Pd(II), is an advantageous precursor for the preparation of these catalysts. Its decomposition under controlled conditions allows for the deposition of highly dispersed palladium oxide or metallic palladium nanoparticles on various supports, which are active in CO₂ hydrogenation. The basic nature of the hydroxide (B78521) anions can also play a beneficial role in the catalytic cycle.

| Catalyst Precursor | Active Species | Key Product of CO₂ Valorization | Reference |

| This compound | Pd(II) | Formic Acid | alfachemic.comrsc.org |

| Palladium(II) Acetate (B1210297) | Pd(II) | Isatoic Anhydrides (with CO) | |

| Pd-V/AC–air | Pd(II) | Formic Acid | alfachemic.com |

Application in the Deposition of Palladium-Based Materials

This compound is a key component in the deposition of palladium and palladium alloy films, which are crucial in various technological fields due to their catalytic activity, electrical conductivity, and resistance to corrosion.

The electronics industry heavily relies on the deposition of conductive metallic layers for applications such as printed circuit boards, connectors, and as barrier layers. attelements.com this compound is particularly suited for electroless plating processes. toyochemical.jp Electroless deposition is an autocatalytic chemical reduction method that allows for the uniform coating of surfaces without the need for an external electrical current.

Solutions containing this compound are advantageous because they are alkaline and free of corrosive ions like chlorides, which can be detrimental to electronic components. toyochemical.jp The tetraamminepalladium(II) complex is stable in solution but can be readily reduced by agents such as hypophosphite to deposit a palladium-phosphorus alloy film. attelements.com The deposition rate can be controlled by factors such as temperature and the pH of the plating bath. attelements.com The resulting palladium films are typically smooth, shiny, and can exhibit an amorphous structure which can be converted to a crystalline one upon heat treatment. attelements.com

The process of electroless deposition using a tetraamminepalladium(II) complex can be summarized as follows:

Activation: The substrate is first activated, often with a solution containing a palladium salt, to create catalytic sites for the deposition to begin.

Deposition: The activated substrate is then immersed in the electroless plating bath containing the this compound, a reducing agent, and other additives to control the stability and deposition rate.

Film Growth: The palladium ions are reduced to metallic palladium on the activated surface, and the deposition continues in an autocatalytic manner.

| Deposition Technique | Precursor | Key Features of the Resulting Film | Application | Reference |

| Electroless Plating | This compound | Smooth, shiny, conductive, amorphous or crystalline | Electronic parts, decorative coatings | attelements.comtoyochemical.jp |

| Displacement Plating | Palladium(II) Chloride | Ultrathin, cost-effective catalytic substrate | Pre-treatment for thicker coatings | heraeus-precious-metals.com |

While direct applications of this compound in optoelectronic polymers are not extensively documented, its role as a precursor for palladium nanoparticles (PdNPs) is of significant interest in the broader field of advanced materials. Palladium-based catalytic systems are instrumental in the synthesis of functional polymers used in electro-optics. rsc.org

The synthesis of conjugated polymers, which form the backbone of many electro-optic materials, often relies on palladium-catalyzed cross-coupling reactions. This compound can be used to generate the catalytically active Pd(0) species in situ required for these reactions. Furthermore, the incorporation of metallic nanoparticles into polymer matrices can enhance their optical and electronic properties. This compound serves as a convenient and reliable precursor for the synthesis of PdNPs due to its solubility and ease of reduction. The size and morphology of the resulting nanoparticles can be controlled by the reaction conditions, which in turn influences the properties of the final polymer-nanoparticle composite material.

Although specific examples directly linking this compound to polymers for optoelectronics are scarce in publicly available literature, its fundamental role as a palladium precursor suggests its potential utility in this advanced field.

Role in Chemical Sensing and Environmental Applications

This compound is a precursor to materials that are vital for chemical sensing and environmental protection.

Palladium has a high affinity for hydrogen gas, which has led to the development of numerous hydrogen sensors. toyochemical.jp These sensors are critical for the safe use of hydrogen as a clean energy carrier. This compound can be used to deposit thin films or nanoparticles of palladium onto various substrates. When exposed to hydrogen, the electrical or optical properties of the palladium material change, and this change can be measured to determine the concentration of hydrogen. The use of this compound is advantageous as it allows for the creation of high-purity palladium layers, which is crucial for sensor sensitivity and reliability.

In the realm of environmental applications, one of the most significant uses of palladium is in automotive catalytic converters. Tetraammine palladium compounds are used as precursors for the catalytic materials in these devices. umicore.com They are deposited onto a ceramic monolith support and then thermally treated to produce highly dispersed palladium nanoparticles. These nanoparticles are catalytically active in the oxidation of unburned hydrocarbons and carbon monoxide, and the reduction of nitrogen oxides, converting these harmful pollutants into less toxic substances like carbon dioxide, water, and nitrogen. The stability and purity of this compound make it a suitable precursor for these demanding applications.

Furthermore, palladium-based catalysts derived from precursors like this compound are being explored for the remediation of contaminated water, for instance, in the reduction of nitrates and other pollutants.

| Application Area | Role of this compound | Key Technology | Reference |

| Chemical Sensing | Precursor for palladium sensing layer | Hydrogen Sensors | toyochemical.jp |

| Environmental Catalysis | Precursor for catalyst in converters | Automotive Catalytic Converters | umicore.com |

| Environmental Remediation | Precursor for catalysts | Wastewater Treatment |

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes for Enhanced Sustainability

Future research will prioritize the development of environmentally benign and efficient synthesis methods for Tetraamminepalladium(2+) dihydroxide. Traditional methods are being superseded by greener alternatives that offer higher purity and less environmental impact. riyngroup.com

An important area of development is the ion-exchange synthesis method. riyngroup.com This process typically starts with palladium(II) chloride (PdCl₂), which is complexed with ammonia (B1221849) to produce tetraamminepalladium(II) chloride ([Pd(NH₃)₄]Cl₂). riyngroup.comgoogle.com Subsequently, an anion-exchange resin is used to replace the chloride ions (Cl⁻) with hydroxide (B78521) ions (OH⁻), yielding the target compound, this compound (Pd(NH₃)₄₂). riyngroup.comgoogle.com This approach is noted for being a green process that is simple, pollution-free, and results in a high-purity product. riyngroup.com The use of relatively simple raw materials and intermediates in this process facilitates impurity control and leads to a high yield of the final product.

Interactive Table: Sustainable Synthesis Research

| Research Focus | Starting Material | Key Process Step | Advantages |

|---|---|---|---|

| Green Synthesis | Palladium(II) chloride | Anion-exchange resin | High purity, Pollution-free, High yield riyngroup.com |

| Process Optimization | Tetraamminepalladium(II) chloride | Controlled pH adjustment | Avoids complex separation google.com |

Exploration of Structure-Reactivity Relationships in Advanced Catalytic Systems

A significant frontier in the application of this compound is the detailed exploration of how its structure influences its catalytic activity. While the compound itself is primarily a precursor, the nature of the palladium species derived from it is critical for performance in reactions such as cross-coupling and C-H functionalization. mdpi.comnih.gov

Future investigations will likely focus on modifying the ligand sphere of the palladium complex to fine-tune its catalytic properties. nih.gov Research on other palladium(II) complexes has demonstrated that altering ligands can profoundly impact catalytic activity and selectivity in Suzuki-Miyaura cross-coupling reactions and transfer hydrogenation. rsc.org For catalysts derived from this compound, this could involve the in situ or ex situ modification of the ammine ligands or the introduction of new ligand scaffolds. The goal is to create a more intimate dialogue between the ligand, the substrate, and the palladium center to enhance reaction efficiency and control. nih.gov Studies on palladium(II) complexes with proline homologs have shown that even subtle changes to the ligand structure can lead to observable enantioselectivity in oxidative coupling reactions. mdpi.com

Integration with In Situ and Operando Spectroscopic Techniques for Mechanistic Elucidation

Understanding the precise mechanism by which catalysts derived from this compound function is paramount. A major thrust in future research will be the application of in situ and operando spectroscopy, which allows for the study of the catalyst under actual reaction conditions. nih.gov This approach combines spectroscopic and diffraction techniques with simultaneous measurement of catalytic performance (conversion and selectivity). nih.gov

Techniques such as X-ray Absorption Spectroscopy (XAS) and transient infrared spectroscopy can reveal the dynamic structural changes and oxidation states of palladium during a catalytic cycle. tue.nl For instance, operando studies on Pd/CeO₂ catalysts have identified that different palladium species—such as highly dispersed Pd-oxo species, interfacial sites, and metallic palladium—are responsible for catalytic activity at different temperatures during CO oxidation. tue.nlresearchgate.net Applying these multi-technique operando approaches to systems using this compound as a precursor will be essential to disentangle the contributions of various active structures and establish clear structure-activity relationships. nih.govtue.nl

Interactive Table: Advanced Spectroscopic Techniques

| Technique | Information Gained | Research Goal | Relevant Findings |

|---|---|---|---|

| Operando XAS | Oxidation state, coordination environment | Follow structural dynamics during reaction | Different Pd species active at different temperatures tue.nl |

| Operando IR | Surface intermediates, reaction pathways | Probe the nature and reactivity of intermediates | Identify key surface species in CO oxidation tue.nl |

| NAP-XPS | Surface elemental composition and state | Characterize catalyst surface under reaction pressure | Observe changes in Pd oxidation state tue.nl |

Computational Design and Prediction of New Materials and Catalytic Functions

Computational chemistry, particularly Density Functional Theory (DFT), is set to become an indispensable tool in guiding the development of new catalysts based on this compound. First-principles calculations can be used to predict the stability, electronic properties, and potential phase transitions of novel materials before they are synthesized in the lab. nih.gov

For example, DFT has been used to calculate the formation energy of different palladium selenide (B1212193) clusters, successfully predicting the most stable phases under typical experimental conditions and providing a theoretical basis for controlled synthesis. nih.gov Similar computational screening could be applied to derivatives of this compound, where the ammine ligands are systematically replaced by other functional groups. These models could predict the resulting electronic structure at the palladium center and its likely impact on catalytic activity for specific reactions. Furthermore, DFT can be employed to study reaction mechanisms, as has been done to understand the activation of carbonyl partners in reactions involving palladium(II) boronates. researchgate.net This predictive power can significantly accelerate the discovery and optimization of new catalytic systems.

Investigation of Solid-State Chemistry and Phase Transitions of this compound

The transformation of this compound from a stable precursor into a catalytically active species often involves complex solid-state chemistry and phase transitions. A focused research effort is needed to understand these transformations, which are fundamental to preparing effective supported catalysts.

Q & A

Q. What are the standard methods for synthesizing tetraamminepalladium(2+) dihydroxide, and how can purity be optimized?

this compound is typically synthesized via ligand substitution from precursor complexes like tetraamminepalladium(II) chloride. For example, reacting tetraamminepalladium(II) chloride with a strong base (e.g., NaOH) in aqueous medium replaces chloride ligands with hydroxide ions . Key steps include:

- Dissolving PdCl₂ in ammonia to form [Pd(NH₃)₄]Cl₂.

- Adding NaOH to precipitate Pd(NH₃)₄₂.

- Purity is ensured by repeated washing with deionized water and characterization via XRD or ICP-OES. Note: Adjust pH carefully to avoid decomposition of the ammine complex .

| Precursor | Reagent | Product | Yield (%) | Purity (Pd basis) |

|---|---|---|---|---|

| [Pd(NH₃)₄]Cl₂ | NaOH | Pd(NH₃)₄₂ | ~85 | ≥99% (ICP-OES) |

Q. How can spectroscopic and crystallographic techniques characterize this compound?

- UV-Vis Spectroscopy : Monitors ligand exchange kinetics in solution (e.g., λₐᵦₛ ~380 nm for Pd-NH₃ transitions) .

- XRD : Confirms crystal structure and compares with analogous complexes like [Pd(NH₃)₄]Cl₂·H₂O, which has a monoclinic lattice (space group P2₁/c) .

- NMR : ¹⁵N NMR detects NH₃ ligand coordination shifts (δ ~−50 ppm relative to NH₄⁺) .

Q. What are the stability considerations for this compound in aqueous solutions?

The complex is stable in alkaline conditions (pH > 9) but hydrolyzes in acidic media. Hydrolysis pathways involve sequential ligand loss, forming intermediates like [Pd(NH₃)₃(H₂O)]²⁺. Stability constants (log β₄ ≈ 32.8 for [Pd(NH₃)₄]²⁺) indicate high thermodynamic stability in NH₃-rich solutions .

Q. What are the primary research applications of this complex in catalysis?

- Electrocatalysis : Used as a precursor for Pd nanoparticles in hydrogen evolution reactions (HER).

- Cross-Coupling Reactions : Serves as a Pd²⁺ source in Suzuki-Miyaura couplings after reduction to Pd(0) .

Advanced Research Questions

Q. How do ligand exchange kinetics in this compound vary with pH and ionic strength?

- Mechanism : Exchange follows an associative pathway. Rate constants (k ≈ 1.1×10⁻³ s⁻¹ at 25°C) increase with NH₄⁺ concentration due to NH₃ protonation, which weakens Pd-N bonds .

- pH Dependence : At pH < 6, hydrolysis dominates, forming [Pd(NH₃)₃(H₂O)]²⁺. Above pH 10, the tetraammine complex remains intact .

Q. How can discrepancies in reported stability constants for Pd-NH₃ complexes be resolved?

Discrepancies arise from experimental methods (e.g., potentiometry vs. spectrophotometry). For example:

- Rasmussen & Jorgensen : log β₄ = 32.8 (potentiometry).

- Kinetic studies : Indirect measurements suggest log β₄ ≈ 30.5. Resolution requires standardized conditions (ionic strength, temperature) and cross-validation via multiple techniques .

Q. What intermolecular interactions stabilize the crystal structure of this compound?

- Hydrogen Bonding : NH₃ ligands form H-bonds with hydroxide ions (O-H···N distance ≈ 2.8 Å).

- Palladium Coordination : Square-planar Pd²⁺ geometry prevents steric clashes, enhancing lattice stability .

Q. How does the electronic structure of this compound influence its catalytic activity?

- d⁸ Configuration : Pd²⁺'s filled d-orbitals facilitate oxidative addition in cross-coupling reactions.

- Ligand Effects : NH₃'s strong σ-donor strength stabilizes Pd intermediates, while hydroxide ligands enhance solubility for homogeneous catalysis .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.